molecular formula C11H14O B1295264 4-phenyltetrahydro-2H-pyran CAS No. 20638-52-2

4-phenyltetrahydro-2H-pyran

Cat. No. B1295264
CAS RN: 20638-52-2
M. Wt: 162.23 g/mol
InChI Key: ONWZSVWXPXFCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyltetrahydro-2H-pyran is a chemical compound that belongs to the class of 4H-pyrans, which are monocyclic, unsaturated, six-membered, oxygen-containing heterocycles. These compounds have garnered interest due to their utility as starting materials for the synthesis of various important classes of heterocycles, such as pyrylium salts and saturated 1,5-diketones. The transformations of 4H-pyrans can lead to a wide variety of heterocycles containing different elements and substituents, which are useful in various chemical and pharmacological applications .

Synthesis Analysis

The synthesis of 4-phenyltetrahydro-2H-pyran derivatives can be achieved through several methods, including the condensation of carbonyl compounds, cyclization of saturated 1,5-diketones, and synthesis based on pyrylium salts. These methods allow for the introduction of various substituents, which can significantly alter the chemical and physical properties of the resulting compounds. One of the derivatives, rac-11, has been identified as a potent and specific IK(Ca) channel blocker and has shown efficacy in reducing infarct volume in a rat model of traumatic brain injury .

Molecular Structure Analysis

The molecular structure of 4-phenyltetrahydro-2H-pyran derivatives is characterized by the presence of a six-membered pyran ring with various substituents. The structure-activity relationships of these compounds have been explored to understand their biological effects. For instance, the presence of a phenyl group and its specific placement on the pyran ring can significantly influence the compound's ability to interact with biological targets, such as ion channels .

Chemical Reactions Analysis

4-Phenyltetrahydro-2H-pyran and its derivatives undergo various chemical reactions, including dehydroaromatization, acidic disproportionation, hydration, and reactions involving the double bonds of the pyran ring. These reactions can lead to the formation of pyrylium salts, saturated 1,5-diketones, and other heterocyclic compounds. The reactivity of these compounds is influenced by the nature of the substituents and the electronic properties of the pyran ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyltetrahydro-2H-pyran derivatives are influenced by their molecular structure. Spectroscopic techniques such as infrared (IR) and Raman spectroscopy, along with theoretical computations like Density Functional Theory (DFT), are used to analyze these properties. The vibrational wavenumbers, geometrical parameters, and electronic properties such as the frontier molecular orbitals and molecular electrostatic potential maps are crucial for understanding the reactivity and potential applications of these compounds. For example, the first hyperpolarizability calculations suggest that some derivatives may be good candidates for nonlinear optical (NLO) materials .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application Summary : 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They are synthesized using various methods, including metal-free domino strategies .
    • Methods : The synthesis of 2H-Pyrans involves physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . More recently, a metal-free domino strategy has been developed for the synthesis of 2,2,4,5-tetrasubstituted 2H-Pyrans .
    • Results : The synthesis methods have been successful in producing 2H-Pyrans, which are used as key intermediates in the construction of many natural structures .
  • Ultrasound-Assisted Multicomponent Synthesis of 4H-Pyrans

    • Field : Organic Chemistry
    • Application Summary : 4H-Pyrans are synthesized using an ultrasound-assisted multicomponent process in water . These compounds have a wide spectrum of biological properties and can be found in many natural products or pharmaceutical compounds .
    • Methods : The synthesis of 4H-Pyrans involves the use of ultrasound in a multicomponent process performed in pure water . The process uses ET3N as a readily accessible catalyst .
    • Results : The synthesis process has been successful in producing highly substituted 4H-Pyran derivatives . These derivatives have shown high binding constants when interacting with DNA .
  • Valence Isomerism in 2H-Pyrans

    • Field : Physical Chemistry
    • Application Summary : The study of valence isomerism between 2H-pyrans and 1-oxatrienes is a significant area of research in physical chemistry . Understanding this isomerism can provide insights into the stability and reactivity of these compounds .
    • Methods : The study involves examining the physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
    • Results : The research has led to a better understanding of the nature of 2H-pyrans and their isomeric forms .
  • Multicomponent Reaction (MCR) Approach for Pyran Derivatives

    • Field : Organic Chemistry
    • Application Summary : The multicomponent reaction (MCR) approach is a dominant protocol for the synthesis of pyran derivatives due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
    • Methods : The synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .
    • Results : The MCR approach has been successful in synthesizing pyran derivatives with enhanced biological activity .
  • DNA Binding Studies with 4H-Pyrans

    • Field : Biochemistry
    • Application Summary : 4H-Pyrans have been found to interact with DNA, behaving preferably as minor groove binders over major groove or intercalators . This makes them interesting DNA binders with high binding constants .
    • Methods : The study involves the synthesis of new highly substituted 4H-Pyran derivatives using an efficient ET3N catalyst in a process performed in pure water .
    • Results : The 4H-Pyran derivatives have shown high binding constants when interacting with DNA, ranging from 1.53 × 10^4 M^−1 to 2.05 × 10^6 M^−1 .
  • Synthesis of 4-Hydroxy-2-Pyrones

    • Field : Organic Chemistry
    • Application Summary : 4-Hydroxy-2-Pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
    • Methods : The synthesis of 4-Hydroxy-2-Pyrones has been an active task in organic chemistry .
    • Results : The synthesis methods have been successful in producing 4-Hydroxy-2-Pyrones, which are used as potential biorenewable molecules .

Safety And Hazards

4-Phenyltetrahydro-2H-pyran is considered hazardous. It can cause severe skin burns and eye damage. If inhaled, it may cause respiratory irritation .

properties

IUPAC Name

4-phenyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWZSVWXPXFCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174675
Record name Pyran, 4-phenyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyltetrahydro-2H-pyran

CAS RN

20638-52-2
Record name Pyran, 4-phenyltetrahydro-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyran, 4-phenyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyltetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
4-phenyltetrahydro-2H-pyran
Reactant of Route 3
Reactant of Route 3
4-phenyltetrahydro-2H-pyran
Reactant of Route 4
Reactant of Route 4
4-phenyltetrahydro-2H-pyran
Reactant of Route 5
Reactant of Route 5
4-phenyltetrahydro-2H-pyran
Reactant of Route 6
Reactant of Route 6
4-phenyltetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.